3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Pyridine Ring: The chloro-substituted pyridine ring is incorporated through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling techniques.
Final Functionalization: The ethoxyphenyl group is added in the final steps, typically through etherification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it can be explored as a lead compound for the development of new pharmaceuticals.
Biological Studies: Its interactions with biological targets can be studied to understand its potential as a therapeutic agent.
Industrial Applications: The compound’s stability and reactivity make it suitable for various industrial applications, including as a precursor for more complex molecules.
Mechanism of Action
The mechanism by which 3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl and chloro groups can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares the trifluoromethyl and chloro-substituted pyridine ring but differs in the core structure and functional groups.
(3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines: This compound features a pyrrolidine ring but has different substituents and functional groups.
Uniqueness
The uniqueness of 3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H24ClF3N4O3 |
---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
3-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H24ClF3N4O3/c1-2-34-17-5-3-16(4-6-17)31-20(32)12-19(22(31)33)29-15-7-9-30(10-8-15)21-18(24)11-14(13-28-21)23(25,26)27/h3-6,11,13,15,19,29H,2,7-10,12H2,1H3 |
InChI Key |
HHERKXNYLZPXNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.